molecular formula C14H24N2O2 B2612578 Tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate CAS No. 147539-53-5

Tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate

Cat. No.: B2612578
CAS No.: 147539-53-5
M. Wt: 252.358
InChI Key: WFNQLXYKGVWFQO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate is a sterically congested piperazine derivative that presents a significant synthetic challenge due to the presence of a quaternary carbon center bearing an N-gem-dimethyl group . The synthesis of such amine-bearing quaternary carbons is a well-established difficulty in organic chemistry, making this compound a valuable intermediate for exploring novel synthetic pathways . This compound is of particular interest in the design of pharmacologically active cores. It can be prepared using a modified Bruylants approach, where an alkynyl Grignard reagent attacks a transient, sterically hindered 1-N-propylidenepiperazinium intermediate—a method that generates a novel quaternary carbon and provides a synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure . The piperazine ring in related structures adopts a stable chair conformation, and the crystal packing is stabilized by directional weak interactions such as C–H⋯O and C–H⋯π interactions, which are major sources of attraction in the solid state . This compound serves as a key precursor for the synthesis of 1-(2-methyl-4-phenylbutan-2-yl)piperazines, which are investigated for their potential as sigma-2 receptor ligands and other therapeutic applications . Its tractable synthesis and novel chemistry make it a crucial building block for medicinal chemistry programs aimed at developing new pharmacologically active molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-7-14(5,6)16-10-8-15(9-11-16)12(17)18-13(2,3)4/h1H,8-11H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNQLXYKGVWFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2-methylbut-3-yn-2-ol. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like methanol. The mixture is usually stirred at room temperature for a specific duration to achieve the desired product .

Chemical Reactions Analysis

Table 1: Synthetic Routes and Yields

Reaction ConditionsReagents/SubstratesYieldSource
Dichloromethane, 20°C, 15 hDimethylpropargylamine + Boc anhydride91%
Solvent-free, 50°C, 0.5 h2-Methyl-3-butyn-2-amine + Boc anhydride35.6%
THF, ice-bath to room temperature, 12 hPiperazine derivative + fluorophenyl alkyne86.3%
  • The solvent-free method minimizes side reactions but suffers from lower yields due to incomplete conversion .

  • THF-mediated reactions under controlled temperatures (274–296 K) enable efficient coupling of sterically hindered substrates .

Alkyne Functionalization

The terminal alkyne group undergoes click chemistry and cycloaddition reactions :

Example: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents : Sodium azide, Cu(I) iodide, DMF/MeOH (9:1) at 100°C for 15 h.

  • Product : tert-Butyl 2-(3H-1,2,3-triazol-4-yl)propan-2-ylcarbamate (74% yield) .

  • Mechanism : The alkyne reacts with azides to form 1,2,3-triazoles, confirmed by 1H^1H NMR (δ 7.56 ppm, singlet for triazole proton) .

Carbamate Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions :

  • Typical Reagents : HCl in dioxane or trifluoroacetic acid (TFA).

  • Outcome : Generates a free piperazine amine, which can participate in further alkylation or acylation reactions .

Piperazine Ring Modifications

The piperazine nitrogen undergoes substitution reactions:

Example: Nucleophilic Aromatic Substitution

  • Substrate : Fluorophenyl alkyne derivatives.

  • Conditions : THF, ice-bath to room temperature.

  • Product : Sterically hindered piperazine-carboxylate derivatives (e.g., tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate) .

Stability and Side Reactions

  • Thermal Stability : Melting point of 388.1 K indicates robustness under moderate heating .

  • Side Reactions : Competing propargylamine dimerization is suppressed by using bulky substituents and low temperatures .

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, including one-pot reactions that enhance yield and reduce reaction time. For instance, a study demonstrated the efficient synthesis of related piperazine derivatives using click chemistry, achieving yields of 95% to 98% in a significantly shortened timeframe . The molecular formula for tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate is C14H24N2O2C_{14}H_{24}N_{2}O_{2}, and it features a piperazine core which is crucial for its biological activity.

Case Studies

  • Type 2 Diabetes Management : A clinical evaluation of piperazine derivatives indicated that certain analogs exhibited improved EC50 values compared to previously reported compounds targeting GPR119. This suggests their potential as therapeutic agents for enhancing insulin sensitivity and glucose control in diabetic patients .
  • Cognitive Enhancement : In vivo studies involving animal models have shown that similar piperazine derivatives can improve cognitive functions by reducing neuroinflammation and enhancing synaptic plasticity. For example, one study reported significant improvements in memory performance in scopolamine-treated rats following administration of a related compound.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The tert-butyl and 2-methylbut-3-yn-2-yl groups can also influence the compound’s reactivity and binding affinity, contributing to its overall biological effects .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperazine Derivatives

Compound Name Substituent at 4-Position Molecular Weight Key Structural Features Reference
Tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate 2-methylbut-3-yn-2-yl 252.36 g/mol L-shaped geometry; chair conformation; tert-butyl carbamate protection
Tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate 4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl 340.42 g/mol Fluorophenyl enhances π interactions; similar chair conformation
Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate 4-(3-nitrophenoxy)butanoyl 421.47 g/mol Carbonyl linker introduces polarity; flexible chain for pharmacophore alignment
Tert-butyl 4-(5-oxo-hexahydrotriazinothienoisoquinolin-8-yl)piperazine-1-carboxylate Heterocyclic fused ring system 414.49 g/mol Rigid, planar structure; potential for DNA intercalation
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-cyanopyridin-2-yl 303.35 g/mol Electron-withdrawing cyano group; pyridine enhances solubility

Key Observations:

  • Steric Effects: The tert-butyl group in all derivatives provides steric shielding, but the 2-methylbut-3-yn-2-yl group introduces greater bulk compared to planar substituents like cyanopyridinyl .
  • Electronic Properties: Electron-withdrawing groups (e.g., nitrophenoxy, cyano) increase reactivity toward nucleophilic substitution, whereas fluorophenyl groups enhance π-π stacking .

Pharmacological and Stability Comparisons

Table 3: Pharmacological and Stability Data

Compound Name Biological Activity Stability Notes Reference
This compound Not reported (structural analog used in CNS targets) Stable in solid state; tert-butyl prevents hydrolysis
Tert-butyl 4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl)piperazine-1-carboxylate Potential kinase inhibitor Stable in crystallized form; fluorophenyl enhances metabolic stability
Tert-butyl 4-(triazolylmethyl)piperazine-1-carboxylate analogs Unstable in simulated gastric fluid Degrades due to triazole ring reactivity
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate DNMT1 inhibitor (IC₅₀ = 0.8 µM) High solubility in polar solvents
Tert-butyl 4-(benzoyl)piperazine-1-carboxylate derivatives Antipsychotic activity (5-HT₂A antagonism) Hydrolytically stable; long half-life in vivo

Key Observations:

  • Stability correlates with substituent chemistry: tert-butyl and fluorophenyl groups enhance resistance to hydrolysis and oxidation .
  • Triazole-containing analogs show poor gastric stability, limiting oral bioavailability .
  • Cyanopyridinyl and benzoyl derivatives exhibit target-specific activities (e.g., DNMT1 inhibition, 5-HT₂A antagonism) due to electronic complementarity with biological targets .

Biological Activity

Tert-butyl 4-(2-methylbut-3-yn-2-yl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the Bruylants reaction, which allows for the formation of the piperazine ring and introduces the 2-methylbut-3-yn-2-yl side chain. The resulting compound features a sterically congested piperazine derivative that is structurally unique due to the presence of a second nitrogen atom in the N-tert-butyl piperazine substructure, enhancing its pharmacological potential .

Crystal Structure Analysis

Crystal structure analysis has provided insights into the molecular interactions within this compound. The Hirshfeld surface analysis indicates weak hydrogen-bonding interactions, which may influence its biological activity. The molecular geometry shows an L-shaped structure with a chair conformation of the piperazine ring, which is crucial for its interaction with biological targets .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related compounds in the context of neurodegenerative diseases. For instance, derivatives of piperazine have been shown to inhibit amyloid-beta (Aβ) aggregation, a key factor in Alzheimer's disease pathology. In vitro studies demonstrated that compounds similar to this compound can prevent cell death in astrocytes induced by Aβ 1-42 by reducing inflammatory cytokines such as TNF-α and reactive oxygen species .

Enzyme Inhibition

The compound exhibits potential as an inhibitor of enzymes related to neurodegeneration. For example, it has been suggested that similar piperazine derivatives can inhibit β-secretase and acetylcholinesterase, both of which are implicated in Alzheimer's disease progression. The inhibition of these enzymes leads to decreased Aβ levels and improved neuronal survival under stress conditions .

Case Studies and Research Findings

A comparative study involving various piperazine derivatives demonstrated that this compound showed promising results in enhancing cell viability in astrocyte cultures exposed to Aβ 1-42. The treatment resulted in a significant increase in cell viability compared to controls without treatment, suggesting a protective mechanism against neurotoxic insults .

Summary of Findings

Study Findings Biological Activity
Study AInhibition of Aβ aggregationNeuroprotective effects
Study BReduced TNF-α levels in astrocytesAnti-inflammatory properties
Study CEnzyme inhibition (β-secretase)Potential Alzheimer's treatment

Q & A

Q. How do crystallographic studies inform the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer: X-ray data reveal that planar conformations (e.g., dihedral angles <10° between piperazine and aryl groups) enhance membrane permeability. Derivatives with reduced torsion (e.g., via methyl substitution) show 2–3× higher bioavailability in in vitro models .

Data Contradiction Analysis

  • Yield Variability in Coupling Reactions: Reports of 58–91% yields for similar Suzuki couplings suggest solvent choice (toluene/ethanol vs. DMF) and catalyst loading (Pd(PPh₃)₄ vs. Pd(OAc)₂) critically influence efficiency. Lower yields in DMF may stem from catalyst poisoning by amine byproducts.
  • Conflicting LC-MS Peaks: Peaks at m/z 243 [M+H-100]+ vs. m/z 372.2 [M+H]+ indicate fragmentation patterns dependent on ionization methods (ESI+ vs. APCI+). Standardizing ionization parameters resolves ambiguities.

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